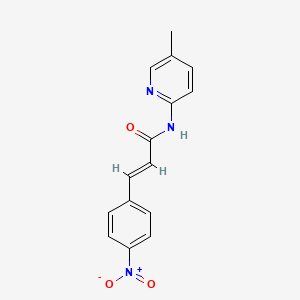

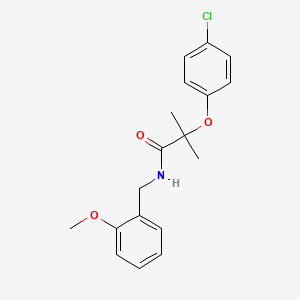

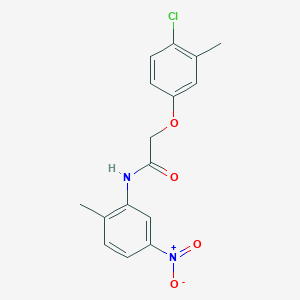

4-(2-fluorophenyl)-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol

描述

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives is often achieved through regioselective methods that allow for the introduction of various substituents, enhancing the compound's biological activity. A study by Behalo et al. (2017) demonstrates the regioselective synthesis of some triazole derivatives from readily accessible precursors. The synthesis involves multiple steps, including cyclization, substitution, and characterization techniques such as IR, 1H NMR, 13C NMR, and mass spectral studies to confirm the structure of the newly synthesized products (Behalo, Amine, & Fouda, 2017).

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized using various spectroscopic methods. The presence of the fluorophenyl and quinolinyl groups contributes to the compound's unique structural features. Analysis of the intermolecular interactions, such as hydrogen bonding and π-π interactions, plays a crucial role in stabilizing the molecular structure and influencing its reactivity and biological activity. Panini et al. (2014) provided insights into the structural characterization of a related triazole derivative, highlighting the importance of these interactions in the crystalline solid (Panini, Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Chemical Reactions and Properties

The reactivity of 4-(2-Fluorophenyl)-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol in various chemical reactions is influenced by its functional groups. The compound's interaction with aldehydes, for example, can lead to the formation of new derivatives with potential biological activities. Zozulynets et al. (2021) explored such reactivity, demonstrating the synthesis of 4-(ethyl, aryl)idenamino derivatives through the interaction with aldehydes, further expanding the chemical versatility of the triazole core (Zozulynets, Kaplaushenko, & Korzhova, 2021).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystal structure, are crucial for its application in medicinal chemistry. These properties are determined using techniques like X-ray diffraction, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). The study by Bihdan and Parchenko (2017) on the physical-chemical properties of related 1,2,4-triazole derivatives provides a framework for understanding how structural modifications can influence these properties, potentially affecting the compound's pharmacokinetic profile (Bihdan & Parchenko, 2017).

作用机制

Target of Action

The primary targets of 4-(2-fluorophenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione are believed to be specific enzymes or receptors involved in cellular signaling pathways. These targets often include kinases, which play a crucial role in the regulation of various cellular processes such as growth, differentiation, and apoptosis .

Mode of Action

This compound interacts with its targets by binding to the active sites of these enzymes or receptors. The binding typically involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. This interaction can inhibit the activity of the target enzymes, leading to a disruption in the signaling pathways they regulate .

Biochemical Pathways

The inhibition of kinase activity by 4-(2-fluorophenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione affects several downstream biochemical pathways. These pathways include the MAPK/ERK pathway, which is involved in cell proliferation, and the PI3K/AKT pathway, which is crucial for cell survival and metabolism. The disruption of these pathways can lead to reduced cell proliferation and increased apoptosis .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is typically absorbed through the gastrointestinal tract and distributed throughout the body, reaching various tissues. The compound is metabolized primarily in the liver by cytochrome P450 enzymes and is excreted via the kidneys. The bioavailability of the compound is influenced by its solubility and stability in the gastrointestinal environment .

Result of Action

At the molecular level, the inhibition of kinase activity leads to a decrease in phosphorylation events that are necessary for the activation of downstream signaling molecules. At the cellular level, this results in reduced cell proliferation, increased apoptosis, and potentially, the inhibition of tumor growth in cancerous cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the efficacy and stability of 4-(2-fluorophenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione. For instance, extreme pH levels can lead to the degradation of the compound, while higher temperatures may increase its rate of metabolism. Additionally, the presence of other drugs or compounds can lead to competitive inhibition or synergistic effects, altering the compound’s overall efficacy .

属性

IUPAC Name |

4-(2-fluorophenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11FN4S/c18-12-6-2-4-8-15(12)22-16(20-21-17(22)23)14-10-9-11-5-1-3-7-13(11)19-14/h1-10H,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQTQFHVRCWNMKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=NNC(=S)N3C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11FN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801327394 | |

| Record name | 4-(2-fluorophenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801327394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24795103 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

704873-77-8 | |

| Record name | 4-(2-fluorophenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801327394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5883839.png)

amino]ethanol](/img/structure/B5883840.png)

![2-{[(5-chloro-2-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B5883871.png)

![3-ethoxy-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5883901.png)